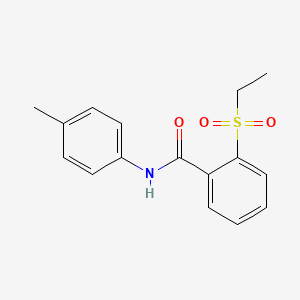![molecular formula C15H17NO5 B11158905 3-{[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}propanoic acid](/img/structure/B11158905.png)
3-{[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}propanoic acid is a synthetic compound belonging to the coumarin family. Coumarins are a class of benzopyrones, which are widely recognized for their diverse biological activities. This compound, in particular, is characterized by its unique structure, which includes a chromen-2-one core, an ethyl group, and a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}propanoic acid typically involves multiple steps. One common method starts with the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone . This intermediate is then subjected to further reactions to introduce the amino and propanoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green solvents and catalysts is often preferred to minimize environmental impact . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in a hydroxyl derivative.
Scientific Research Applications
3-{[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as an anti-cancer and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}propanoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial growth and proliferation. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
7-amino-4-methylcoumarin: This compound shares a similar chromen-2-one core but lacks the propanoic acid moiety.
Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate: Similar in structure but with different functional groups.
AMCA-X, SE: A derivative with a succinimidyl ester group, used as a fluorescent dye.
Uniqueness
3-{[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H17NO5 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
3-[(4-ethyl-7-hydroxy-2-oxochromen-8-yl)methylamino]propanoic acid |
InChI |
InChI=1S/C15H17NO5/c1-2-9-7-14(20)21-15-10(9)3-4-12(17)11(15)8-16-6-5-13(18)19/h3-4,7,16-17H,2,5-6,8H2,1H3,(H,18,19) |
InChI Key |
XFBFXTYJUOGPIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2CNCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-bromobenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11158830.png)

![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B11158842.png)
![3-(naphthalen-1-ylmethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11158855.png)
![2-chloro-N-[3-(cyclohexylamino)-3-oxopropyl]benzamide](/img/structure/B11158859.png)
![9-methyl-3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11158865.png)
![[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone](/img/structure/B11158881.png)
![methyl {7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11158883.png)
![5-(4-methoxyphenyl)-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11158884.png)
![4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11158895.png)
![7-isopropoxy-6-{3-oxo-3-[4-(2-pyridyl)piperazino]propyl}-4-phenyl-2H-chromen-2-one](/img/structure/B11158896.png)
![N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norvaline](/img/structure/B11158901.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11158903.png)
![1-(4-chlorophenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11158908.png)
